molecular formula C22H20FNO5S B13891618 Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate

Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate

Cat. No.: B13891618
M. Wt: 429.5 g/mol
InChI Key: JHFJUTDFARDTFO-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate is a complex organic compound that features a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate typically involves multi-step organic synthesis. . The final step involves esterification to introduce the ethyl 2-oxoacetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions, and high-purity reagents are used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl and methylsulfonylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20FNO5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate

InChI

InChI=1S/C22H20FNO5S/c1-4-29-22(26)21(25)19-13-20(15-8-10-18(11-9-15)30(3,27)28)24(14(19)2)17-7-5-6-16(23)12-17/h5-13H,4H2,1-3H3

InChI Key

JHFJUTDFARDTFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC=C3)F)C

Origin of Product

United States

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